Nevirapine hemihydrate
Overview
Description
Nevirapine hemihydrate is a pharmaceutical compound used primarily in the treatment and prevention of Human Immunodeficiency Virus (HIV) infection, specifically HIV-1. It is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that works by blocking the function of reverse transcriptase, an enzyme critical for the replication of HIV. This compound is often used in combination with other antiretroviral medications to enhance its efficacy and reduce the likelihood of resistance development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nevirapine hemihydrate involves several steps, starting from the basic chemical structure of dipyridodiazepinoneThe reaction conditions often involve the use of solvents like acetonitrile and reagents such as ammonium phosphate buffer .
Industrial Production Methods: In industrial settings, this compound is produced through a series of controlled chemical reactions that ensure high purity and yield. The process includes the crystallization of the compound from various solvents to obtain the hemihydrate form. The final product is then subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Nevirapine hemihydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various analogs.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .
Scientific Research Applications
Nevirapine hemihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: In biological research, it is used to study the mechanisms of HIV replication and the effects of NNRTIs on viral enzymes.
Medicine: Clinically, it is used in the treatment of HIV-1 infection, often as part of combination antiretroviral therapy.
Industry: In the pharmaceutical industry, it is used in the formulation of various dosage forms, including tablets and oral suspensions
Mechanism of Action
Nevirapine hemihydrate exerts its effects by binding directly to the reverse transcriptase enzyme of HIV-1. This binding causes a disruption in the enzyme’s catalytic site, thereby blocking the RNA-dependent and DNA-dependent DNA polymerase activities. This inhibition prevents the replication of the viral genome, thereby reducing the viral load in the patient’s body .
Comparison with Similar Compounds
Efavirenz: Another NNRTI used in the treatment of HIV-1.
Delavirdine: An NNRTI with a similar mechanism of action but different pharmacokinetic properties.
Etravirine: A newer NNRTI with a broader spectrum of activity against resistant strains of HIV-1
Uniqueness: Nevirapine hemihydrate is unique in its ability to be used in both adults and pediatric patients, and it has a well-established safety profile. It is also available in various dosage forms, making it versatile for different patient needs .
Properties
IUPAC Name |
2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H14N4O.H2O/c2*1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10;/h2*2-3,6-8,10H,4-5H2,1H3,(H,18,20);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTLSXAXTLQBKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176606 | |
Record name | Nevirapine hemihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220988-26-1 | |
Record name | Nevirapine hemihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220988261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nevirapine hemihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-cyclopropyl-4-methyl-5H-dipyrido[2,3-e:2',3'-f][1,4]diazepin-6-one;hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEVIRAPINE HEMIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7XF2TD73C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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